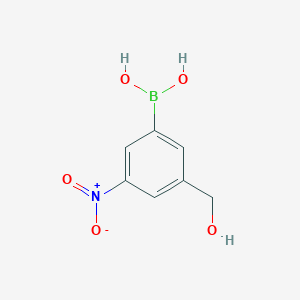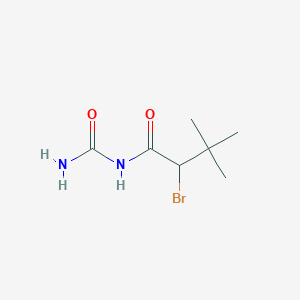![molecular formula C12H17Cl2F3N2O B14015220 1-[4-(Trifluoromethoxy)benzyl]piperazine 2HCl](/img/structure/B14015220.png)
1-[4-(Trifluoromethoxy)benzyl]piperazine 2HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Trifluoromethoxy)benzyl]piperazine 2HCl is a chemical compound with the molecular formula C12H15F3N2O. It is commonly used in biochemical research, particularly in the field of proteomics . The compound is characterized by the presence of a trifluoromethoxy group attached to a benzyl ring, which is further connected to a piperazine ring.
Métodos De Preparación
The synthesis of 1-[4-(Trifluoromethoxy)benzyl]piperazine 2HCl involves several steps. One common method includes the reaction of 4-(trifluoromethoxy)benzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified and converted to its dihydrochloride salt form .
Análisis De Reacciones Químicas
1-[4-(Trifluoromethoxy)benzyl]piperazine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, bases, and acids. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-[4-(Trifluoromethoxy)benzyl]piperazine 2HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving protein interactions and functions.
Industry: The compound is used in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of 1-[4-(Trifluoromethoxy)benzyl]piperazine 2HCl involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-[4-(Trifluoromethoxy)benzyl]piperazine 2HCl can be compared with other similar compounds such as 1-[4-(trifluoromethoxy)benzyl]piperidine. While both compounds contain the trifluoromethoxybenzyl group, the presence of different ring structures (piperazine vs. piperidine) can lead to variations in their chemical properties and applications.
Propiedades
Fórmula molecular |
C12H17Cl2F3N2O |
|---|---|
Peso molecular |
333.17 g/mol |
Nombre IUPAC |
1-[[4-(trifluoromethoxy)phenyl]methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C12H15F3N2O.2ClH/c13-12(14,15)18-11-3-1-10(2-4-11)9-17-7-5-16-6-8-17;;/h1-4,16H,5-9H2;2*1H |
Clave InChI |
UNMPGHAZQMQGRL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC2=CC=C(C=C2)OC(F)(F)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B14015160.png)




![2-{[4-(Dimethylamino)phenyl]methyl}cyclopentan-1-one](/img/structure/B14015181.png)

![N-(3-Methyl-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B14015187.png)
![9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione](/img/structure/B14015190.png)
![Methyl 3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B14015195.png)

